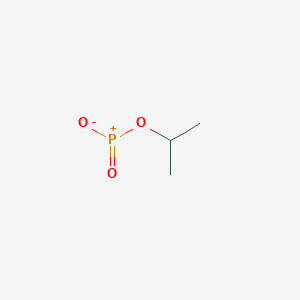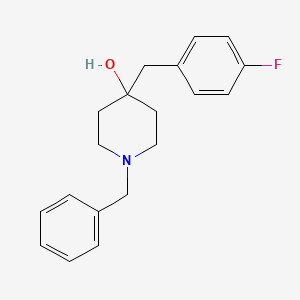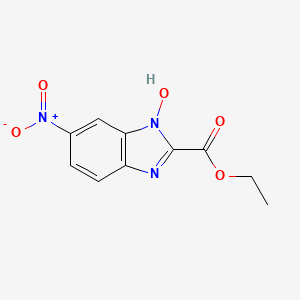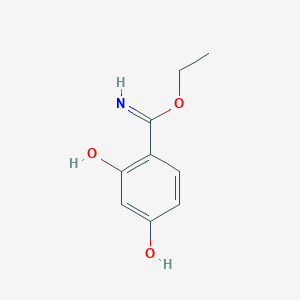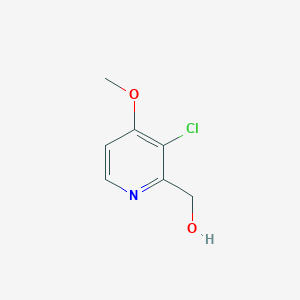
(3-Chloro-4-methoxypyridin-2-yl)methanol
描述
(3-Chloro-4-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
(3-Chloro-4-methoxypyridin-2-yl)methanol can be synthesized through several methods. One common method involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3-Chloro-4-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
科学研究应用
(3-Chloro-4-methoxypyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (3-Chloro-4-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
2-Chloro-4-methoxypyridine: Similar in structure but lacks the hydroxymethyl group.
3-Chloro-4-hydroxymethyl-2-methoxypyridine: A closely related compound with similar chemical properties.
Uniqueness
(3-Chloro-4-methoxypyridin-2-yl)methanol is unique due to the presence of both the hydroxymethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC 名称 |
(3-chloro-4-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-3,10H,4H2,1H3 |
InChI 键 |
FLKNGCUAIIWFEX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC=C1)CO)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
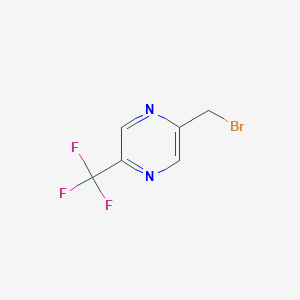
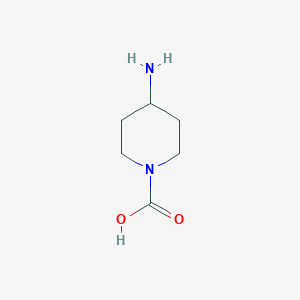
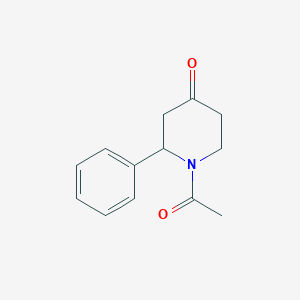
![1-(Tert-butoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]amino]piperidine](/img/structure/B8661431.png)
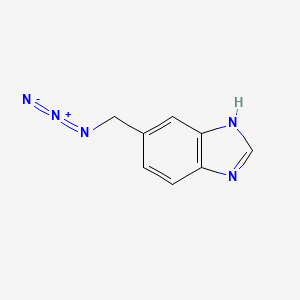
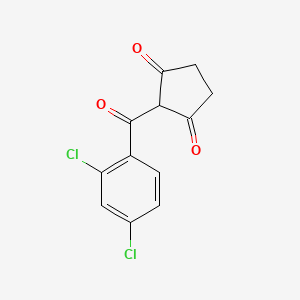
![Methyl oxo[(phenylmethanesulfonyl)amino]acetate](/img/structure/B8661450.png)
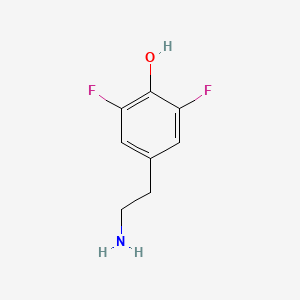
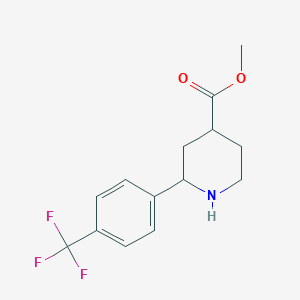
![8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one](/img/structure/B8661471.png)
